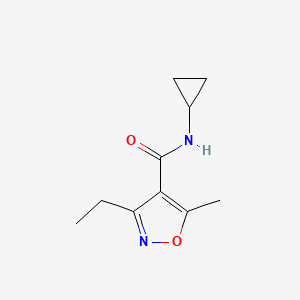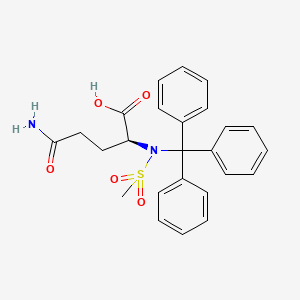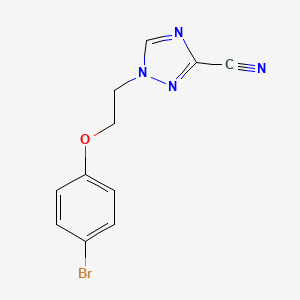
3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile is an organic compound with the molecular formula C15H21N3 It is a derivative of benzonitrile, featuring a piperidine ring substituted with an ethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile typically involves the reaction of 4-(aminomethyl)benzonitrile with 1-ethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((Aminomethyl)benzonitrile): Lacks the ethylpiperidine moiety, resulting in different chemical and biological properties.
4-(Aminomethyl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(((1-Ethylpiperidin-4-yl)amino)methyl)benzonitrile is unique due to the presence of the ethylpiperidine group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
3-[[(1-ethylpiperidin-4-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C15H21N3/c1-2-18-8-6-15(7-9-18)17-12-14-5-3-4-13(10-14)11-16/h3-5,10,15,17H,2,6-9,12H2,1H3 |
InChI Key |
JWEVRCHDJUNXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)




![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)







